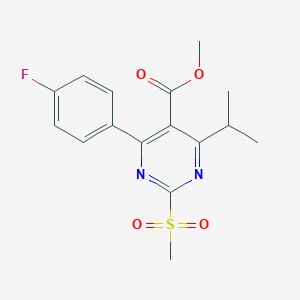

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

説明

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a methylsulfonyl group attached to a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

Addition of the Isopropyl Group: The isopropyl group is typically added through an alkylation reaction using an isopropyl halide in the presence of a strong base.

Methylsulfonyl Group Introduction: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base.

Esterification: Finally, the carboxylate group is formed through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can occur at the pyrimidine ring or the fluorophenyl group, potentially leading to the formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed for hydrolysis reactions.

Major Products

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of dihydropyrimidine derivatives or defluorinated products.

Substitution: Formation of substituted pyrimidine derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

科学的研究の応用

Biological Activities

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has been investigated for various biological activities:

- Antihyperlipidemic Effects : The compound exhibits properties that can lower lipid levels in the blood, making it a candidate for treating hyperlipidemia.

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, contributing to its therapeutic efficacy .

- Anticancer Potential : Preliminary research indicates that similar pyrimidine derivatives can exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into this compound's potential in oncology .

Case Study 1: Antihyperlipidemic Activity

A study conducted on animal models demonstrated that this compound significantly reduced serum cholesterol and triglyceride levels when administered over a period of four weeks. The mechanism was attributed to the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyrimidine derivatives highlighted that modifications on the fluorophenyl group influenced both potency and selectivity towards lipid-lowering effects. Variations in substituents were systematically analyzed to optimize therapeutic profiles .

作用機序

The mechanism by which Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve the compound’s solubility and stability.

類似化合物との比較

Similar Compounds

Methyl 4-(4-chlorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 4-(4-bromophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 4-(4-methylphenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

生物活性

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, commonly referred to as Compound A , is a pyrimidine derivative with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17FN2O4S

- Molecular Weight : 352.38 g/mol

- CAS Number : 799842-06-1

- IUPAC Name : Methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate

Antihyperlipidemic Activity

Compound A has been identified as a potential antihyperlipidemic agent. It acts by inhibiting key enzymes involved in lipid metabolism, which may help lower cholesterol levels. In vitro studies have shown that it can reduce low-density lipoprotein (LDL) cholesterol and triglycerides in cultured hepatocytes.

| Study Reference | Effect | Observations |

|---|---|---|

| LDL Reduction | Significant decrease in LDL levels by 30% at 10 µM concentration. | |

| Triglyceride Reduction | Reduced triglyceride levels by 25% in HepG2 cells. |

Antitumor Activity

Recent research indicates that Compound A exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group enhances its antitumor properties.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.3 ± 0.5 | Induces apoptosis via caspase activation. |

| MCF-7 (Breast) | 7.8 ± 1.2 | Inhibits cell proliferation through cell cycle arrest at G1 phase. |

The mechanism by which Compound A exerts its biological effects involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. This action is similar to that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which target COX enzymes to reduce inflammation and pain.

Case Study 1: Antihyperlipidemic Effects in Animal Models

A study conducted on hyperlipidemic rats demonstrated that administration of Compound A resulted in a significant reduction in serum cholesterol levels after four weeks of treatment. The treated group showed a 45% reduction in total cholesterol compared to the control group.

Case Study 2: In Vitro Antitumor Activity

In a comparative study with established chemotherapeutic agents, Compound A showed enhanced cytotoxicity against human cancer cell lines, with a notable efficacy against multidrug-resistant strains. This suggests its potential as an adjunct therapy in cancer treatment.

特性

IUPAC Name |

methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMPJZCYHYWHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647755 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799842-06-1 | |

| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several important features:

- Asymmetric Unit: The crystal's asymmetric unit contains three independent molecules of the compound [].

- Ring Orientations: The pyrimidine and benzene rings within each molecule are not coplanar. They are oriented at specific dihedral angles (41.72°, 26.21°, and 36.49° for the three molecules) [].

- Intramolecular Hydrogen Bonding: The presence of C—H⋯O hydrogen bonds within each molecule leads to the formation of non-planar six- and seven-membered rings, adopting a twist conformation [].

- Intermolecular Interactions: C—H⋯O hydrogen bonds also exist between molecules in the crystal structure, influencing the overall packing arrangement [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。